molecular formula C8H8O2 B12059152 4-Methylbenzoic-carboxy-13C acid CAS No. 110625-18-8

4-Methylbenzoic-carboxy-13C acid

Cat. No.: B12059152
CAS No.: 110625-18-8
M. Wt: 137.14 g/mol
InChI Key: LPNBBFKOUUSUDB-VJJZLTLGSA-N
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Description

4-Methylbenzoic-carboxy-13C acid, also known as 4-Methylbenzoic acid-13C, has the molecular formula C₈H₈O₂. It is a derivative of benzoic acid, where one of the carbon atoms is replaced by the stable isotope carbon-13 (¹³C). This substitution allows researchers to track the fate and behavior of this compound in various chemical and biological processes .

Preparation Methods

Synthetic Routes:: The synthesis of 4-Methylbenzoic-carboxy-13C acid involves several methods. One common approach is the carboxylation of 4-methylbenzyl chloride with sodium [¹³C]bicarbonate. The reaction proceeds as follows:

4-Methylbenzyl chloride+NaH¹³CO₃4-Methylbenzoic-carboxy-13C acid\text{4-Methylbenzyl chloride} + \text{NaH¹³CO₃} \rightarrow \text{this compound} 4-Methylbenzyl chloride+NaH¹³CO₃→4-Methylbenzoic-carboxy-13C acid

Industrial Production:: Industrial production methods typically involve large-scale carboxylation reactions using isotopically labeled reagents. These processes ensure efficient incorporation of the carbon-13 isotope into the target compound.

Chemical Reactions Analysis

4-Methylbenzoic-carboxy-13C acid participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding carboxylic acid derivatives.

    Substitution: Nucleophilic substitution reactions occur at the benzylic position, where the methyl group is attached. For example, substitution with ammonia or amines yields amides.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Common reagents include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

4-Methylbenzoic-carboxy-13C acid finds applications in:

    Metabolic Studies: Researchers use it as a tracer in metabolic studies to investigate metabolic pathways and turnover rates.

    Pharmacokinetics: In drug development, it helps assess drug absorption, distribution, metabolism, and excretion.

    NMR Spectroscopy: The carbon-13 isotope allows for precise NMR analysis, aiding in structural elucidation.

Mechanism of Action

The exact mechanism of action for 4-Methylbenzoic-carboxy-13C acid depends on its specific context (e.g., as a drug or tracer). its involvement in metabolic pathways and its labeling with carbon-13 make it valuable for studying biochemical processes.

Comparison with Similar Compounds

4-Methylbenzoic-carboxy-13C acid is unique due to its isotopic labeling. Similar compounds include 4-methylbenzoic acid (without the carbon-13 label) and other benzoic acid derivatives.

Properties

CAS No.

110625-18-8

Molecular Formula

C8H8O2

Molecular Weight

137.14 g/mol

IUPAC Name

4-methylbenzoic acid

InChI

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1

InChI Key

LPNBBFKOUUSUDB-VJJZLTLGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[13C](=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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